molecular formula C22H31Br2N3 B13739565 Pyridinium, N-(3-trimethylaminopropyl)-4-(N-methyl-3-indolylethyl)-, dibromide CAS No. 21199-35-9

Pyridinium, N-(3-trimethylaminopropyl)-4-(N-methyl-3-indolylethyl)-, dibromide

Cat. No.: B13739565
CAS No.: 21199-35-9
M. Wt: 497.3 g/mol
InChI Key: NIRYDGHMDCQDDE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-[3-[4-[2-(1-methylindol-2-yl)ethyl]pyridin-1-ium-1-yl]propyl]azanium dibromide typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Alkylation of Pyridine: The pyridine ring is alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, elevated pressure.

    Substitution: Hydroxide ions, cyanide ions, aqueous or organic solvents.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted quaternary ammonium compounds.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of trimethyl-[3-[4-[2-(1-methylindol-2-yl)ethyl]pyridin-1-ium-1-yl]propyl]azanium dibromide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Trimethyl-[3-[4-[2-(1-methylindol-3-yl)ethyl]pyridin-1-ium-1-yl]propyl]azanium dihydroxide: Similar structure but different counterion.

    Trimethyl-[3-[4-[2-(1-methylindol-2-yl)ethyl]pyridin-1-ium-1-yl]propyl]azanium chloride: Similar structure with chloride as the counterion.

Uniqueness

Trimethyl-[3-[4-[2-(1-methylindol-2-yl)ethyl]pyridin-1-ium-1-yl]propyl]azanium dibromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

21199-35-9

Molecular Formula

C22H31Br2N3

Molecular Weight

497.3 g/mol

IUPAC Name

trimethyl-[3-[4-[2-(1-methylindol-2-yl)ethyl]pyridin-1-ium-1-yl]propyl]azanium;dibromide

InChI

InChI=1S/C22H31N3.2BrH/c1-23-21(18-20-8-5-6-9-22(20)23)11-10-19-12-15-24(16-13-19)14-7-17-25(2,3)4;;/h5-6,8-9,12-13,15-16,18H,7,10-11,14,17H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

NIRYDGHMDCQDDE-UHFFFAOYSA-L

Canonical SMILES

CN1C2=CC=CC=C2C=C1CCC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[Br-].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.